Triptorelin (free acid)
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Overview
Description
Triptorelin (free acid) is a synthetic decapeptide agonist analog of gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of hormone-responsive cancers such as prostate cancer and conditions like endometriosis. Triptorelin acts by suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in testosterone and estrogen levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triptorelin is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide. The final product is then cleaved from the resin and purified .
Industrial Production Methods
In industrial settings, triptorelin is often produced using large-scale SPPS. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Triptorelin undergoes various chemical reactions, including:
Oxidation: Triptorelin can be oxidized to form disulfide bonds, which are crucial for its stability and activity.
Reduction: Reduction reactions can break these disulfide bonds, leading to the formation of free thiol groups.
Substitution: Substitution reactions can modify specific amino acid residues, altering the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Major Products Formed
The major products formed from these reactions include oxidized triptorelin with disulfide bonds, reduced triptorelin with free thiol groups, and substituted triptorelin with modified amino acid residues .
Scientific Research Applications
Triptorelin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in research on hormone regulation and reproductive biology.
Medicine: Used in clinical studies for treating hormone-responsive cancers, endometriosis, and central precocious puberty.
Industry: Utilized in the development of long-acting injectable formulations and biodegradable microspheres for sustained drug release
Mechanism of Action
Triptorelin exerts its effects by binding to GnRH receptors in the pituitary gland. This binding initially stimulates the release of LH and FSH, but continuous administration leads to receptor downregulation and suppression of these hormones. The result is a decrease in testosterone and estrogen levels, which is beneficial in treating hormone-responsive conditions .
Comparison with Similar Compounds
Similar Compounds
Leuprorelin: Another GnRH agonist used for similar indications.
Goserelin: A GnRH agonist with a similar mechanism of action.
Buserelin: Another GnRH analog used in hormone therapy
Uniqueness of Triptorelin
Triptorelin is unique due to its higher potency and longer duration of action compared to other GnRH agonists. It has a higher binding affinity for GnRH receptors, leading to more effective suppression of LH and FSH .
Properties
IUPAC Name |
2-[[1-[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H81N17O14/c1-34(2)23-46(56(88)74-45(13-7-21-68-64(65)66)63(95)81-22-8-14-52(81)62(94)71-31-54(85)86)75-58(90)48(25-36-28-69-42-11-5-3-9-40(36)42)77-57(89)47(24-35-15-17-39(83)18-16-35)76-61(93)51(32-82)80-59(91)49(26-37-29-70-43-12-6-4-10-41(37)43)78-60(92)50(27-38-30-67-33-72-38)79-55(87)44-19-20-53(84)73-44/h3-6,9-12,15-18,28-30,33-34,44-52,69-70,82-83H,7-8,13-14,19-27,31-32H2,1-2H3,(H,67,72)(H,71,94)(H,73,84)(H,74,88)(H,75,90)(H,76,93)(H,77,89)(H,78,92)(H,79,87)(H,80,91)(H,85,86)(H4,65,66,68) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQHWNVOAZRTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H81N17O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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